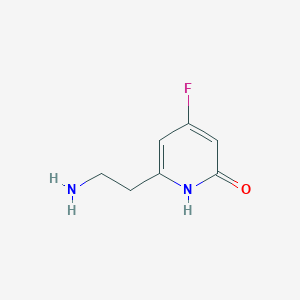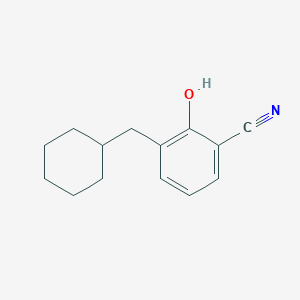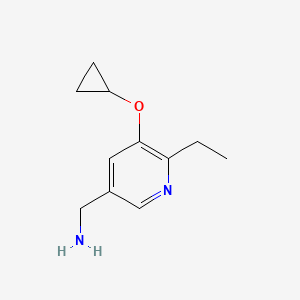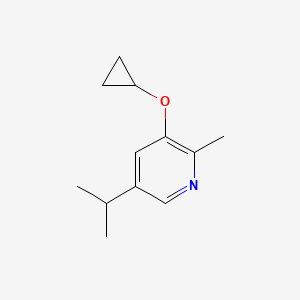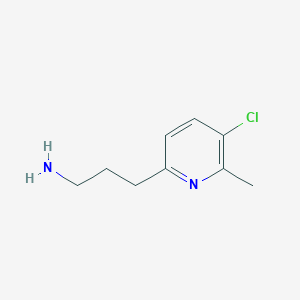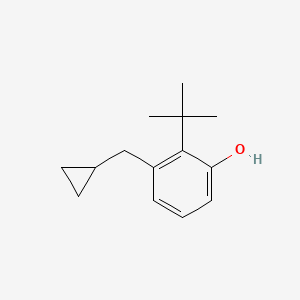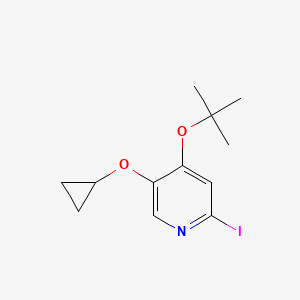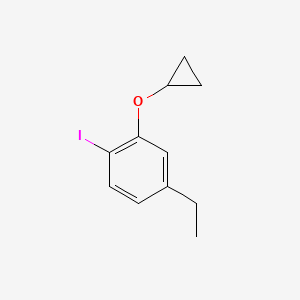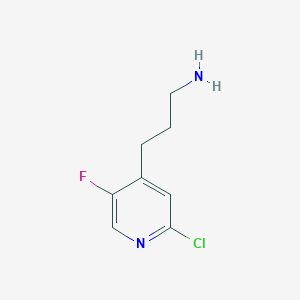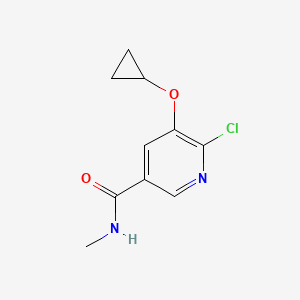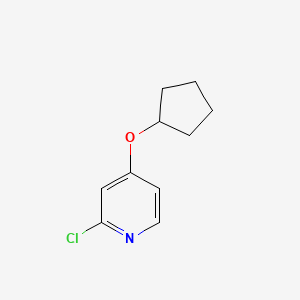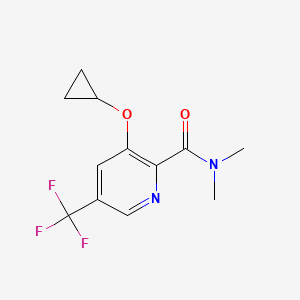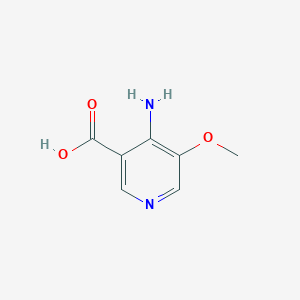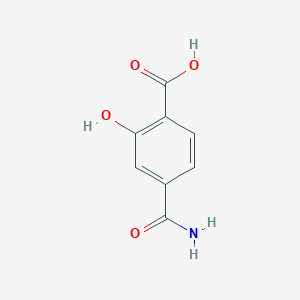
4-Carbamoyl-2-hydroxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Carbamoyl-2-hydroxybenzoic acid is an organic compound that belongs to the class of hydroxybenzoic acids It is characterized by the presence of both a hydroxyl group (-OH) and a carboxyl group (-COOH) attached to a benzene ring, along with a carbamoyl group (-CONH2)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Carbamoyl-2-hydroxybenzoic acid can be achieved through several methods. One common approach involves the reaction of 4-hydroxybenzoic acid with a carbamoyl chloride in the presence of a base. This reaction typically occurs under mild conditions and results in the formation of the desired compound. Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale chemical reactors where the reactants are combined under controlled conditions. The reaction mixture is then purified through filtration and crystallization to obtain the final product in high purity. The use of eco-friendly and cost-effective methods is also being explored to make the production process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
4-Carbamoyl-2-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Nitro, sulfonic, and halogenated derivatives
Applications De Recherche Scientifique
4-Carbamoyl-2-hydroxybenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 4-Carbamoyl-2-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, thereby affecting metabolic processes. The compound’s hydroxyl and carboxyl groups allow it to form hydrogen bonds with target molecules, influencing their activity and function. Additionally, its carbamoyl group can interact with nucleophiles, further modulating its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxybenzoic acid: Lacks the carbamoyl group but shares the hydroxyl and carboxyl groups.
Salicylic acid: Similar structure but with a hydroxyl group at the ortho position relative to the carboxyl group.
Protocatechuic acid: Contains two hydroxyl groups and a carboxyl group on the benzene ring
Uniqueness
4-Carbamoyl-2-hydroxybenzoic acid is unique due to the presence of the carbamoyl group, which imparts distinct chemical and biological properties. This group allows for additional interactions with biological molecules, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
3444-73-3 |
|---|---|
Formule moléculaire |
C8H7NO4 |
Poids moléculaire |
181.15 g/mol |
Nom IUPAC |
4-carbamoyl-2-hydroxybenzoic acid |
InChI |
InChI=1S/C8H7NO4/c9-7(11)4-1-2-5(8(12)13)6(10)3-4/h1-3,10H,(H2,9,11)(H,12,13) |
Clé InChI |
ROXMNSSRXYHBTJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(=O)N)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



